molecular formula C12H19ClO4 B8513340 1-(2-Chloro-ethyl)-cyclohexane-1,3-dicarboxylic acid dimethyl ester

1-(2-Chloro-ethyl)-cyclohexane-1,3-dicarboxylic acid dimethyl ester

Cat. No.: B8513340
M. Wt: 262.73 g/mol
InChI Key: WUCSJOORHNTILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-ethyl)-cyclohexane-1,3-dicarboxylic acid dimethyl ester is a useful research compound. Its molecular formula is C12H19ClO4 and its molecular weight is 262.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19ClO4

Molecular Weight

262.73 g/mol

IUPAC Name

dimethyl 1-(2-chloroethyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C12H19ClO4/c1-16-10(14)9-4-3-5-12(8-9,6-7-13)11(15)17-2/h9H,3-8H2,1-2H3

InChI Key

WUCSJOORHNTILS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)(CCCl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N,N-diisopropylamine (4.5 mL, 32 mmol) in tetrahydrofuran (25 mL) was cooled at −78° C. and treated with 1.6 M of n-butyllithium in hexane (19 mL). The reaction was warmed to 0° C., stirred for 5 minutes, then cooled back to −78° C. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (15 mL, 120 mmol) was added dropwise over 20 minutes, then a solution of cyclohexane-1,3-dicarboxylic acid dimethyl ester (5.0 g, 25 mmol) in tetrahydrofuran (10 mL) was added dropwise and the mixture stirred for 1 hour at the same temperature. Then a solution of 1-bromo-2-chloroethane (2.9 mL, 35 mmol) in tetrahydrofuran (8 mL) was added dropwise. The reaction was allowed to return slowly to room temperature and stirred overnight. The reaction mixture was cooled to 0° C. and quenched with saturated ammonium chloride solution. The reaction mixture was concentrated under reduced pressure and the resulting residue was diluted with a small amount of water and extracted with dichloromethane (4×50 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified with chromatography to give the intermediate 1-(2-chloro-ethyl)-cyclohexane-1,3-dicarboxylic acid dimethyl ester (1.22 g). A solution of N,N-diisopropylamine (0.91 mL, 6.50 mmol) in tetrahydrofuran (10 mL) was cooled at −78° C. and treated with 1.6 M of n-butyllithium in hexane (4.06 mL). The reaction was warmed to 0° C., stirred for 5 minutes, and then cooled back to −78° C. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (2.24 mL, 18.6 mmol) was added dropwise over 20 minutes, then a solution of 1-(2-chloro-ethyl)-cyclohexane-1,3-dicarboxylic acid dimethyl ester (1.22 g, 4.64 mmol) in tetrahydrofuran (10 mL) was added dropwise and the mixture was stirred for 1 hour at the same temperature. The reaction was allowed to return slowly at room temperature and stirred overnight. The reaction was quenched with saturated ammonium chloride solution and concentrated under reduced pressure. The resulting residue was diluted with a small amount of water and extracted with dichloromethane (4×50 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and evaporated to give crude product (3.05 g) containing DMPU. The product was used in the next step without further purification.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

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